molecular formula C18H23N3O2 B2725450 N-Propyl-3-(4-prop-2-ynylpiperazine-1-carbonyl)benzamide CAS No. 1385407-39-5

N-Propyl-3-(4-prop-2-ynylpiperazine-1-carbonyl)benzamide

Cat. No.: B2725450
CAS No.: 1385407-39-5
M. Wt: 313.401
InChI Key: ONBCZXGBPAVMJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Propyl-3-(4-prop-2-ynylpiperazine-1-carbonyl)benzamide is a synthetic organic compound designed for research applications. Its molecular structure incorporates a benzamide core linked to a piperazine ring, a scaffold frequently encountered in medicinal chemistry due to its ability to interact with various biological targets . The piperazine moiety is further functionalized with a prop-2-ynyl (propargyl) group, which can serve as a versatile chemical handle for further derivatization using click chemistry methodologies . This specific structural combination suggests potential for this compound to be utilized as a chemical probe or a building block in the discovery and development of novel bioactive molecules. Researchers may investigate its application in studying enzyme inhibition or receptor modulation, given the prevalence of similar benzamide and piperazine-based compounds in pharmaceutical research . The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for human or veterinary use.

Properties

IUPAC Name

N-propyl-3-(4-prop-2-ynylpiperazine-1-carbonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-3-8-19-17(22)15-6-5-7-16(14-15)18(23)21-12-10-20(9-4-2)11-13-21/h2,5-7,14H,3,8-13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBCZXGBPAVMJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=CC=C1)C(=O)N2CCN(CC2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Propyl-3-(4-prop-2-ynylpiperazine-1-carbonyl)benzamide involves multiple steps, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and the ring opening of aziridines under the action of N-nucleophiles . These methods ensure the formation of the piperazine moiety, which is a crucial component of the compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include parallel solid-phase synthesis and photocatalytic synthesis, which are efficient and scalable methods for producing piperazine derivatives .

Chemical Reactions Analysis

Types of Reactions: N-Propyl-3-(4-prop-2-ynylpiperazine-1-carbonyl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific research needs.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions typically result in the replacement of specific functional groups with new ones, altering the compound’s properties.

Scientific Research Applications

N-Propyl-3-(4-prop-2-ynylpiperazine-1-carbonyl)benzamide is widely used in scientific research due to its versatile properties. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology, it is used to study various biological processes and interactions. In medicine, the compound is investigated for its potential therapeutic applications, including drug development. Additionally, it finds applications in material science, where it contributes to the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-Propyl-3-(4-prop-2-ynylpiperazine-1-carbonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and research context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-propyl-3-(4-prop-2-ynylpiperazine-1-carbonyl)benzamide can be contextualized against analogous piperazine-benzamide derivatives reported in recent literature. Key comparisons focus on substituent effects, biological activity, and synthetic strategies.

Structural and Functional Group Analysis

Compound Name Piperazine Substituent Benzamide Substituent Key Structural Features Reported Activity/Interactions
This compound (Target Compound) Prop-2-ynyl n-Propyl Propargyl group introduces steric bulk and potential for click chemistry; n-propyl enhances lipophilicity. Inferred: Potential kinase or receptor modulation based on piperazine-benzamide scaffolds.
Compound 4a () N-Methylpiperazine Not specified Methylene linker and N-methylpiperazine enable stable protein conformations; hydrogen bonding with Ile360/His361/Asp381 . Inhibitory effects via carbon-hydrogen bonding; docking interaction energy data in Table 7 .
5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (7o, ) 2,4-Dichlorophenyl Pyridinylphenyl Dichlorophenyl enhances electron-withdrawing effects; pyridinyl improves solubility and target affinity. Inferred: Selectivity for dopamine D3 receptors due to dichlorophenyl and pyridinyl groups .
N-(4-Formylpiperazine-1-carbonothioyl)benzamide () Formyl Benzamide (unsubstituted) Formyl group increases electrophilicity; thioamide moiety alters hydrogen-bonding capacity. Antioxidant activity evaluated via radical scavenging assays; crystal structure resolved via SHELXTL .
4-(4-{[N-(3-fluorobenzoyl)-N-(propan-2-yl)glycyl]amino}phenyl)-N-(4-methoxyphenyl)piperazine-1-carboxamide () Fluorobenzoyl-propan-2-yl glycyl 4-Methoxyphenyl Fluorobenzoyl and methoxyphenyl groups enhance target affinity and metabolic stability. Inferred: Potential CNS activity due to fluorinated aromatic and piperazine-carboxamide motifs .

Biological Activity

N-Propyl-3-(4-prop-2-ynylpiperazine-1-carbonyl)benzamide is a compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanism of action, and potential therapeutic applications.

Overview of the Compound

Chemical Structure and Properties

This compound is characterized by a piperazine ring, which is a common structural motif in many pharmaceutical agents. The compound's structure includes:

  • A benzamide core that contributes to its pharmacological properties.
  • A propynyl group that enhances its reactivity and potential interactions with biological targets.

Synthesis and Preparation Methods

The synthesis of this compound typically involves several key steps:

  • Formation of Piperazine Derivative : Reaction of 4-chloro-3-nitrobenzoic acid with piperazine.
  • Reduction : Conversion of the nitro group to an amine using palladium on carbon (Pd/C) and hydrogen gas.
  • Acylation : The amine undergoes acylation with propanoyl chloride to form the corresponding amide.
  • Alkylation : Introduction of the propynyl group via alkylation with propargyl bromide in the presence of a base like potassium carbonate (K₂CO₃) .

This compound interacts with various biological targets, including:

  • Enzymes : It may inhibit specific enzymes involved in disease processes, such as proteases.
  • Receptors : The compound can bind to receptors, modulating their activity and influencing cellular signaling pathways.

The exact mechanism depends on the target and context of use, but its piperazine moiety is known to enhance binding affinity to various molecular targets .

Pharmacological Applications

Research indicates that this compound exhibits potential therapeutic effects in several areas:

  • Anticancer Activity : Early studies suggest that compounds similar to this compound can inhibit abnormal cell growth, making them candidates for cancer treatment .
  • Neurological Disorders : Given the structural similarities to known neuroactive drugs, it may have applications in treating conditions like anxiety or depression by modulating neurotransmitter systems .
  • Antiviral Properties : Investigations into related compounds have shown promise against viral infections, potentially positioning this compound as a candidate for further antiviral development .

Structure–Activity Relationship (SAR)

A study focusing on SAR has revealed insights into how modifications to the benzamide structure affect biological activity. Compounds with similar frameworks were tested for their inhibitory effects on specific enzymes associated with diseases like cancer and viral infections .

CompoundEC50 (μM)Selectivity Index
N-Propyl Compound1.77 ± 1.60212
Related Benzamide4.74 ± 1.35>105
Isoindoline Derivative7.85 ± 1.5056.3

This table illustrates the potency of N-Propyl derivatives compared to other compounds, highlighting their potential effectiveness as therapeutic agents .

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